molecular formula C7H10Br2O4 B1587513 Dimethyl 2,4-dibromoglutarate CAS No. 869-09-0

Dimethyl 2,4-dibromoglutarate

Cat. No. B1587513
CAS RN: 869-09-0
M. Wt: 317.96 g/mol
InChI Key: ZBBXTTCCOXKVJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Monofluoro dimethyl glutarate has been successfully synthesized for the first time by electrochemical fluorination . It is done in an undivided polypropylene cell with platinum electrodes. Initially at three different current densities, dimethyl glutarate is subjected to electrofluorination .

Scientific Research Applications

Application 1: Stereoselective 1,3-debromination reactions

  • Methods of Application : The metallate, PPN’Cr(CO)4NO-, was used for the 1,3-debrominative reductive cyclization of the (?) and meso iso- mers of dimethyl 2,4-dibromoglutarate and dimethyl 2,4-dibromo-2,4-dimethylglutarate .
  • Results or Outcomes : In both (f) isomers, the reaction is stereospecific in giving the trans cyclopropane product. In the meso case, the reaction is unselective in the first case, but distinctly favors the cis cyclopropane isomer in the second set of compounds .

Application 2: Synthesis of new tetrazole and triazole substituted pyroglutamic acid and proline derivatives

  • Methods of Application : The reaction of an equimolar quantity of sodium azide with dimethyl-2,4-dibromoglutarate 1, easily obtained from glutaryl dichloride, was studied .

Application 3: Synthesis of New 1,2,4-Triazole Derivatives

  • Methods of Application : The reaction of an equimolar quantity of tetrazole with dimethyl-2,4-dibromoglutarate was studied .

Application 4: Synthesis of New 4H-1,2,4-Triazole Derivatives

  • Methods of Application : The reaction of an equimolar quantity of tetrazole with dimethyl-2,4-dibromoglutarate was studied .

Safety And Hazards

According to the safety data sheet, Dimethyl 2,4-dibromoglutarate is harmful by inhalation, in contact with skin and if swallowed . It is also irritating to eyes, respiratory system and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

dimethyl 2,4-dibromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXTTCCOXKVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403900
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,4-dibromoglutarate

CAS RN

869-09-0
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2,4-dibromopentanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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